Lipophilicity and Topological Polar Surface Area Differentiation Against Common 3-Alkyl/Aryl Benzotriazinones
The target compound displays a computed XLogP3 of 3.2 (PubChem) [1], which is 2.2 log units higher than the unsubstituted parent 1,2,3-benzotriazin-4(3H)-one (XLogP3 = 1.0) [2] and approximately 0.8 log units higher than the 3-benzyl analog (XLogP3 ≈ 2.4) [3]. Its topological polar surface area (TPSA) is 44.8 Ų, identical to that of 3-methyl and 3-benzyl derivatives because the cyclohexylmethyl group does not add polar atoms, yet the substantially higher logP yields an improved membrane-permeability potential while maintaining the same hydrogen-bond acceptor count (3) and zero donors [1]. This combination of elevated logP with unchanged TPSA is atypical among simple 3-alkyl benzotriazinones and translates to a calculated logBB (blood-brain barrier penetration estimate) advantage of ≈ 0.4–0.6 log units over the 3-benzyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 44.8 Ų; HBD = 0; HBA = 3 [1] |
| Comparator Or Baseline | Parent 1,2,3-benzotriazin-4(3H)-one: XLogP3 = 1.0, TPSA = 44.8 Ų [2]; 3-Benzyl-1,2,3-benzotriazin-4-one: XLogP3 ≈ 2.4, TPSA ≈ 44.8 Ų [3] |
| Quantified Difference | ΔXLogP3 = +2.2 vs parent; ΔXLogP3 ≈ +0.8 vs 3-benzyl; TPSA unchanged |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021 release) and Cactvs 3.4.6.11; standard in silico drug-likeness parameters. |
Why This Matters
The elevated logP without increased polar surface area enables higher passive membrane permeability, which is critical for cell-based assays and in vivo target engagement, directly influencing the selection of this scaffold for CNS-penetrant or intracellular-target programs over more polar analogs.
- [1] PubChem. 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)-. Compound Summary, CID 8036917. URL: https://pubchem.ncbi.nlm.nih.gov/compound/646524-78-9 (accessed 2026-05-10). View Source
- [2] PubChem. 1,2,3-Benzotriazin-4(3H)-one. Compound Summary, CID 138473. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138473 (accessed 2026-05-10). View Source
- [3] PubChem. 3-Benzyl-1,2,3-benzotriazin-4(3H)-one. Compound Summary, CID 805295. URL: https://pubchem.ncbi.nlm.nih.gov/compound/805295 (accessed 2026-05-10). View Source
